4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1082828-62-3
VCID: VC2790291
InChI: InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
SMILES: C1CC1C2=NN=C(O2)C3CCNCC3
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

CAS No.: 1082828-62-3

Cat. No.: VC2790291

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine - 1082828-62-3

Specification

CAS No. 1082828-62-3
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole
Standard InChI InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Standard InChI Key LTIDKFOVOHXIJW-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(O2)C3CCNCC3
Canonical SMILES C1CC1C2=NN=C(O2)C3CCNCC3

Introduction

Chemical Structure and Properties

Structural Features

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is composed of two main structural components: a piperidine ring and a 1,3,4-oxadiazole ring with a cyclopropyl substituent at the 5-position. The oxadiazole ring is attached to the piperidine at the 4-position. This arrangement creates a molecule with multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the cyclopropyl group adds lipophilicity and potential metabolic stability.

The molecular structure consists of a six-membered piperidine ring with a secondary amine group, connected to a five-membered 1,3,4-oxadiazole heterocycle. The oxadiazole contains two nitrogen atoms and one oxygen atom in a specific arrangement, and bears a three-membered cyclopropyl ring at position 5 .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is expected to have the following properties:

PropertyValueBasis
Molecular FormulaC10H15N3OTheoretical calculation
Molecular Weight~193.25 g/molDerived from molecular formula
Physical StateLikely crystalline solidCommon for similar heterocycles
SolubilityModerate solubility in polar organic solventsBased on related compounds
Log P (predicted)~1.5-2.0Estimated from structural features
Hydrogen Bond Acceptors4Structural analysis
Hydrogen Bond Donors1NH in piperidine

The piperidine nitrogen typically exhibits basic properties, while the oxadiazole ring contributes to the compound's stability and provides specific electronic characteristics that influence its reactivity and binding potential .

Synthesis Methods

General Synthetic Routes

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves a multi-step process that requires careful control of reaction conditions. Based on established methods for similar compounds, several synthetic pathways can be proposed:

  • Formation of the oxadiazole ring through cyclization of acylhydrazide intermediates

  • Introduction of the cyclopropyl substituent either pre- or post-cyclization

  • Coupling of the oxadiazole moiety to an appropriately functionalized piperidine

Detailed Synthetic Pathway

A typical synthesis might proceed through the following steps:

  • Preparation of 4-carboxypiperidine or its ester derivative as a starting material

  • Conversion to the corresponding hydrazide via reaction with hydrazine

  • Reaction with cyclopropylcarboxylic acid to form an N,N'-diacylhydrazine

  • Cyclodehydration to form the 1,3,4-oxadiazole ring

  • Deprotection if protecting groups were used on the piperidine nitrogen

The cyclization step to form the oxadiazole ring often requires dehydrating conditions, commonly using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or p-toluenesulfonic acid.

Alternative Methods

Alternative synthetic approaches might involve:

  • Direct coupling of a preformed 5-cyclopropyl-1,3,4-oxadiazole-2-thiol with a 4-halogenated piperidine

  • Microwave-assisted synthesis to improve yields and reduce reaction times

  • One-pot methods that combine multiple steps to increase efficiency

These methods would need to be optimized for specific reaction conditions, including solvent choice, temperature, and catalyst systems to maximize yield and purity.

Chemical Reactions

Reactivity Profile

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exhibits reactivity patterns associated with both its piperidine and oxadiazole components:

  • The secondary amine of the piperidine ring can participate in nucleophilic substitution reactions, enabling functionalization at this position.

  • The oxadiazole ring is generally stable under a wide range of conditions but may undergo ring-opening reactions under strongly acidic or basic conditions.

  • The cyclopropyl group can undergo ring-opening reactions under certain conditions, particularly with strong electrophiles or via radical mechanisms.

Functionalization Reactions

Several reactions can be employed to create derivatives of the parent compound:

  • N-acylation of the piperidine nitrogen with acid chlorides or anhydrides to form amides

  • N-alkylation to form tertiary amines

  • N-sulfonylation to form sulfonamides

  • Reduction of the oxadiazole ring under controlled conditions

These functionalization reactions are important for structure-activity relationship studies and for modifying the compound's pharmacokinetic properties.

Stability Considerations

  • Hydrolytic stability: The oxadiazole ring may undergo hydrolysis under strongly acidic conditions

  • Oxidative stability: The cyclopropyl group may be susceptible to oxidation

  • Thermal stability: The compound is likely stable at room temperature but may decompose at elevated temperatures

Understanding these stability parameters is crucial for proper handling, storage, and application of the compound in various research contexts .

Biological Activity and Applications

Structure-Activity Relationships

The specific structural features of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine contribute to its potential biological activities:

  • The oxadiazole ring provides rigidity and specific electronic properties that can enhance binding to biological targets

  • The cyclopropyl substituent increases lipophilicity and may improve metabolic stability

  • The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals

  • The secondary amine of the piperidine offers a site for additional functionalization to optimize activity

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, providing context for understanding its properties:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidineC10H15N3O~193.25 g/molReference compound
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanoneC19H23N3O4357.4 g/molContains additional (3,5-dimethoxyphenyl)methanone group
3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridineC16H18N4O2298.35 g/molContains additional pyridine-3-carbonyl group
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochlorideC10H15N3O·HCl~229.71 g/molContains 1,2,4-oxadiazole instead of 1,3,4-oxadiazole; HCl salt

These structural differences significantly impact physical properties, reactivity, and biological activities of the respective compounds.

Functional Group Effects

The functional groups present in various analogs can dramatically alter the compound's properties:

  • The addition of carbonyl-linked aromatic groups (as in the first two analogs) increases molecular weight and lipophilicity, potentially enhancing binding to certain protein targets

  • The presence of additional aromatic rings (pyridine, dimethoxyphenyl) introduces new hydrogen bond acceptors and potential π-stacking interactions

  • The position of nitrogen atoms in the oxadiazole ring (1,3,4 vs. 1,2,4) affects electronic distribution and hydrogen bonding patterns

  • Salt forms (like hydrochloride) significantly impact solubility and bioavailability

These comparisons highlight how subtle structural modifications can be used to fine-tune molecular properties for specific applications.

Future Research Directions

Synthetic Optimization

Future research might focus on developing improved synthetic routes for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine:

Biological Evaluation

Comprehensive biological screening would be valuable to establish the compound's activity profile:

  • High-throughput screening against diverse biological targets

  • Structure-activity relationship studies with systematic modifications

  • Mechanism of action investigations for any identified activities

  • In vitro and in vivo toxicity assessments

  • Pharmacokinetic and metabolic stability studies

Applied Research

Several applied research directions could leverage the compound's unique structural features:

  • Development as a building block for pharmaceutical libraries

  • Investigation as a scaffold for targeted drug delivery systems

  • Exploration as a ligand for metal complexation

  • Evaluation as a synthetic intermediate for more complex molecules

These research avenues would contribute to a more comprehensive understanding of the compound's properties and potential applications.

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